molecular formula C₂₂H₂₈N₃O₉P B1157017 2'-Defluro-2'-methylene Sofosbuvir

2'-Defluro-2'-methylene Sofosbuvir

Cat. No.: B1157017
M. Wt: 509.45
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Defluoro-2'-methylene Sofosbuvir is a structural analog of sofosbuvir, a prodrug nucleotide inhibitor widely used to treat hepatitis C virus (HCV) infections. Sofosbuvir itself is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate, which inhibits the viral RNA-dependent RNA polymerase (RdRP) by acting as a chain-terminating nucleotide .

Properties

Molecular Formula

C₂₂H₂₈N₃O₉P

Molecular Weight

509.45

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

Key modifications in sofosbuvir analogs influence solubility, permeability, and metabolic stability. For example:

Compound Water Solubility (log(mol/L)) Caco2 Permeability (%)
Sofosbuvir -2.271 28.7
Compound 3* -2.524 49.9
Compound 4* -2.84 58.2

*Compound 3 and 4 are novel sofosbuvir derivatives studied for RdRP inhibition .

Such trade-offs highlight the challenge in optimizing pharmacokinetics for nucleoside analogs.

Mechanism of Action and RdRP Binding

Sofosbuvir terminates RdRP elongation by causing steric clashes via its 2’-methyl group, preventing nucleotide addition . Analogous compounds like PSI-6130 (2’-deoxy-2’-α-fluoro-β-C-methylcytidine) share this mechanism but differ in nucleobase structure, affecting specificity. For instance:

  • Sofosbuvir’s active metabolite shows lower incorporation by host polymerases compared to other 2’-C-modified analogs, explaining its superior safety profile .
  • Binding free energy calculations for RdRP inhibitors reveal sofosbuvir (-2.41 kcal/mol) has weaker affinity than remdesivir (-3.84 kcal/mol) but stronger than beclabuvir (-3.40 kcal/mol) .

The methylene group in 2'-Defluoro-2'-methylene Sofosbuvir could alter these interactions, either enhancing or reducing RdRP selectivity depending on steric adjustments.

Antiviral Efficacy and Resistance

  • HCV vs. Modifications like 2’-methylene may broaden or narrow antiviral spectra.
  • Combination Therapies: Sofosbuvir/velpatasvir achieves higher sustained virologic response (SVR) rates (96%) than sofosbuvir/daclatasvir (87%) in genotype 3 HCV, emphasizing the role of companion drugs .

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